molecular formula C11H12O4 B1353991 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 193885-36-8

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

Cat. No. B1353991
M. Wt: 208.21 g/mol
InChI Key: REEHPTZXDPTHNZ-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been studied for its antibacterial potential and can be used as a possible therapeutic agent for inflammatory ailments .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . The parent molecule is then reacted with different alkyl/aralkyl halides to achieve the final product .


Molecular Structure Analysis

The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The molecular formula is C12H15NO2 .


Chemical Reactions Analysis

This compound has been studied for its inhibitory potential against various bacterial strains . It has shown good inhibitory activity against Gram-positive and Gram-negative bacterial strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 205.26 . It is a liquid at room temperature and should be stored at 4°C, protected from light .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research into the derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid has shown promising antibacterial and antifungal properties. For instance, studies on N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have demonstrated significant bacterial biofilm inhibition and low cytotoxicity, making these compounds potential candidates for treating bacterial infections (Abbasi et al., 2020). Similarly, N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives have shown potent antibacterial activities and moderate enzyme inhibitory effects, providing a pathway for the development of new antibacterial agents (Abbasi et al., 2017).

Enantiospecific Synthesis

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable for the enantiospecific synthesis of therapeutic agents. Research has identified an efficient production method for these enantiomers using biocatalysts, which could significantly enhance the synthesis of drugs like (S)-doxazosin mesylate and other therapeutic agents (Mishra et al., 2016).

Anti-diabetic Potential

Compounds based on 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid have been synthesized and evaluated for their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. Some derivatives demonstrated weak to moderate inhibitory activities, suggesting their potential as therapeutic agents for type-2 diabetes management (Abbasi et al., 2023).

Polymeric Material Development

In the field of material science, poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with amine compounds, including derivatives of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid, have shown enhanced swelling properties and thermal stability. These materials' antibacterial and antifungal activities suggest their utility in medical applications, such as wound dressings or drug delivery systems (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The antibacterial potential of this compound suggests it could be further explored as a possible therapeutic agent for treating bacterial infections . Its inhibitory potential against lipoxygenase also suggests potential applications in the treatment of inflammatory diseases .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEHPTZXDPTHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227293
Record name 2,3-Dihydro-α-methyl-1,4-benzodioxin-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid

CAS RN

193885-36-8
Record name 2,3-Dihydro-α-methyl-1,4-benzodioxin-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193885-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-α-methyl-1,4-benzodioxin-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
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Synthesis routes and methods

Procedure details

To the flask was added THF/H2O (1:1, 4 mL) followed by Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)propanoate (133 mg, 0.563 mmol) and NaOH (30 mg, 0.750 mmol) at room temperature. The reaction mixture was stirred for 16 hrs at room temperature. The mixture was diluted with H2O (20 mL) and acidified with acetic acid (4 mL, pH=4) then extracted with CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)propanoate
Quantity
133 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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